molecular formula C16H21N5O5 B4937531 N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide CAS No. 5857-46-5

N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No. B4937531
CAS RN: 5857-46-5
M. Wt: 363.37 g/mol
InChI Key: SADZUEHDWVSSKA-UHFFFAOYSA-N
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Description

N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as MNPEEA, is a chemical compound that has gained attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide is not fully understood. However, it has been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This binding can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and physiological effects:
N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the uptake of dopamine, serotonin, and norepinephrine, which could have implications for the treatment of depression and other mood disorders. It has also been shown to have analgesic effects in animal models, suggesting potential applications in pain management.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide is its high potency and selectivity for certain receptors, which makes it a useful tool compound for studying receptor binding and activity. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide could be used as a starting point for the development of new drugs with improved pharmacological properties.

Synthesis Methods

N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide can be synthesized through a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with piperazine followed by the reaction of the resulting intermediate with N-methyl-ethylenediamine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been studied for its potential applications in various fields of scientific research. In neuroscience, it has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In pharmacology, it has been used as a tool compound to study the binding properties of certain receptors. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-methyl-N'-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c1-17-14(22)15(23)18-5-6-19-7-9-20(10-8-19)16(24)12-3-2-4-13(11-12)21(25)26/h2-4,11H,5-10H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADZUEHDWVSSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386807
Record name STK090406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N'-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide

CAS RN

5857-46-5
Record name STK090406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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